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Dibenzoselenophene 5-oxide

Cat. No.: B3051012
CAS No.: 30467-70-0
M. Wt: 247.2 g/mol
InChI Key: JYJFIATXHFONLG-UHFFFAOYSA-N
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Description

Context and Significance of Selenophene (B38918) Chemistry in Modern Organic Synthesis

Selenophene chemistry, the study of selenium-containing heterocyclic compounds, has become increasingly important in modern organic synthesis. Selenophenes serve as versatile building blocks for the creation of more complex organoselenium compounds. chim.it Their derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. chim.itmdpi.com

The development of new and efficient methods for synthesizing selenophene scaffolds is crucial for advancing various fields of chemistry. chim.it Recent synthetic strategies focus on mild and safer reaction conditions, minimizing steps, and achieving high efficiency in producing diversely functionalized five-membered selenium rings. chim.it These advancements have expanded the potential applications of selenophenes in the development of new drugs and technologically advanced materials like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.com The reactivity of the selenophene ring allows for various chemical transformations, making it a valuable synthon in the synthesis of novel organic molecules. chim.it

Importance of Dibenzoselenophene (B1620105) 5-oxide in Contemporary Academic Research

Dibenzoselenophene 5-oxide has emerged as a compound of significant interest in contemporary academic research due to its unique structural and reactive properties. The presence of the Se=O bond in a fused aromatic system leads to distinct reactivity patterns compared to its sulfur analog, dibenzothiophene (B1670422) 5-oxide. vulcanchem.com The larger atomic radius and greater polarizability of the selenium atom enable unique interactions, which are being explored in various chemical and biological systems. vulcanchem.com

Recent research has focused on innovative synthetic methods for this compound, such as the triflic acid (TfOH)-mediated electrophilic aromatic substitution (SEAr) cyclization of selenoxide precursors. This method allows for efficient cyclization to form the five-membered selenophene ring. Another high-yield synthesis involves a domino hexadehydro-Diels–Alder (HDDA) reaction. vulcanchem.com

The compound's utility extends to its role as a precursor in generating selenium-containing electrophiles for cross-coupling reactions. vulcanchem.com For instance, it reacts with phenyltrimethylsilylacetylene in the presence of triflic anhydride (B1165640) (Tf₂O) to form phenylethynyldibenzoselenophenium triflate, a key intermediate. vulcanchem.com Furthermore, this compound has been shown to scavenge reactive oxygen species (ROS) by donating electrons via its selenoxide group, highlighting its potential antioxidant activity. vulcanchem.com

The study of this compound and its reactions contributes to a deeper understanding of hypervalent selenium chemistry and the development of novel reagents and catalysts for organic synthesis. Its distinct properties continue to fuel research into its potential applications in various scientific domains.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₈OSe vulcanchem.com
Molecular Weight247.16 g/mol vulcanchem.comnih.gov
CAS Number30467-70-0 vulcanchem.comnih.gov
AppearanceSolid thieme-connect.de
Melting Point>300°C (decomposes) vulcanchem.comthieme-connect.de
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO), insoluble in water. vulcanchem.com

Spectroscopic Data for this compound

TechniqueObservationSource
¹H NMRAromatic protons observed in the range of δ 7.2–8.1 ppm.
¹³C NMRSignals corresponding to the aromatic carbons and the selenoxide functional group.
High-Resolution Mass Spectrometry (HRMS)Confirms the molecular ion peak.
X-ray CrystallographyReveals a distorted trigonal bipyramidal geometry around the selenium atom. vulcanchem.com

Comparison of Bond Parameters

BondThis compoundDibenzothiophene 5-oxideSource
C-Heteroatom Bond Length1.89 Å (C-Se)1.70 Å (C-S) vulcanchem.com
Heteroatom=Oxygen Bond Length1.65 Å (Se=O)1.43 Å (S=O) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8OSe B3051012 Dibenzoselenophene 5-oxide CAS No. 30467-70-0

Properties

CAS No.

30467-70-0

Molecular Formula

C12H8OSe

Molecular Weight

247.2 g/mol

IUPAC Name

dibenzoselenophene 5-oxide

InChI

InChI=1S/C12H8OSe/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H

InChI Key

JYJFIATXHFONLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2=O

Origin of Product

United States

Synthetic Methodologies for Dibenzoselenophene 5 Oxide

Direct Oxidation Pathways of Dibenzoselenophene (B1620105)

The most straightforward method for preparing Dibenzoselenophene 5-oxide involves the direct oxidation of the selenium atom within the pre-formed dibenzoselenophene scaffold. The choice of oxidant and reaction conditions is crucial to selectively yield the desired selenoxide while avoiding over-oxidation to the corresponding selenone.

Peroxy acids, also known as peracids, are highly effective reagents for the oxidation of organoselenium compounds. britannica.com They are widely used to convert selenides to selenoxides. The reaction involves the transfer of an oxygen atom from the peracid to the selenium center. masterorganicchemistry.com

meta-Chloroperoxybenzoic acid (m-CPBA) is a common and efficient peracid for this transformation. wikipedia.orgorganic-chemistry.org The oxidation of selenanthrene, a related selenium-containing heterocycle, with an equimolar amount of m-CPBA has been shown to yield the corresponding monoxide quantitatively. oup.com This indicates the high efficiency of m-CPBA for selective oxidation of a selenium atom to the Se(IV) oxidation state. oup.com The reaction is typically carried out in a suitable organic solvent, such as chloroform (B151607) or dichloromethane, at or below room temperature. oup.com The high reactivity and selectivity of m-CPBA make it a preferred reagent for the functionalization of the selenium center in dibenzoselenophene to produce this compound. masterorganicchemistry.com

Other peracids, such as peracetic acid, can also be employed for this purpose. thieme-connect.denih.gov The general mechanism for peracid oxidation is a concerted process that ensures the formation of the Se=O bond. masterorganicchemistry.com

Table 1: Peracid-Mediated Oxidation of Selenophenes

Precursor Oxidizing Agent Product Yield Reference
Selenanthrene m-Chloroperoxybenzoic acid (m-CPBA) Selenanthrene-5-oxide Quantitative oup.com
Dibenzoselenophene Peracid This compound -
Tetraarylselenophenes Peracetic acid Corresponding Selenoxides - thieme-connect.deoup.com

Hydrogen peroxide (H₂O₂) serves as an accessible and environmentally benign oxidizing agent. researchgate.netwikipedia.org However, its application in the synthesis of this compound requires careful control of reaction conditions to prevent over-oxidation. Under acidic conditions, the oxidation of dibenzoselenophene with hydrogen peroxide tends to produce the corresponding selenone (Dibenzoselenophene 5,5-dioxide) rather than the selenoxide.

The mechanism of oxidation by H₂O₂ involves a nucleophilic attack of the selenium atom on one of the peroxide's oxygen atoms. nih.gov The reaction pathway for the oxidation of diselenides by hydrogen peroxide is known to be complex, potentially involving several oxidized intermediates. nih.gov To achieve selective formation of the selenoxide, the reaction is often performed under alkaline conditions. oup.com The use of solid base catalysts, such as hydrotalcite, has been explored for the oxidation of related sulfur heterocycles with hydrogen peroxide, suggesting a potential strategy for controlling the oxidation of dibenzoselenophene. researchgate.net The choice of solvent and the presence of catalysts can significantly influence the reaction's outcome, determining whether the selenoxide or the selenone is the major product. researchgate.netresearchgate.net

Indirect Synthetic Strategies and Precursors

Indirect methods focus on constructing the dibenzoselenophene ring system first, which is then subsequently oxidized to the target this compound. These strategies offer versatility in introducing various substituents onto the aromatic backbone.

A notable indirect route involves the ring contraction of selenanthrene derivatives. Specifically, sterically hindered 1,9-disubstituted dibenzoselenophenes can be prepared from 4,6-disubstituted selenanthrene-5-oxides. oup.com This transformation is achieved by treating the selenanthrene-5-oxide with an organolithium reagent, such as phenyllithium. oup.com This reaction proceeds through a ring-opening and subsequent re-cyclization mechanism, effectively contracting the six-membered ring containing two selenium atoms into the five-membered selenophene (B38918) ring fused between two benzene (B151609) rings. While this method yields a substituted dibenzoselenophene, it demonstrates a valid synthetic pathway to the core structure from a different heterocyclic system. oup.com The resulting dibenzoselenophene derivative can then be oxidized to the corresponding 5-oxide using the methods described previously.

Electrophilic cyclization is a powerful and common method for synthesizing selenophene rings from acyclic precursors. mdpi.com This strategy typically involves the intramolecular cyclization of an ortho-alkynyl substituted, selenium-functionalized arene. mdpi.com For the synthesis of the dibenzoselenophene core, this would entail an electrophilic ring-closure of a biphenyl (B1667301) derivative containing a selenium moiety.

The reaction is initiated by an electrophile (E⁺) coordinating to the carbon-carbon triple bond of the alkynyl group, forming a cyclic intermediate. mdpi.com The selenium atom then acts as an internal nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization to form the fused selenophene ring. mdpi.com Various electrophilic species, including iodine (I₂), can promote this cyclization. mdpi.com This approach provides a versatile route to the dibenzoselenophene scaffold, which can then be oxidized to this compound.

Table 2: Electrophilic Cyclization for Selenophene Synthesis

Precursor Type Key Transformation Mediator/Reagent Product Core Reference
Se-functionalized arene with ortho-alkynyl group 5-endo-dig electrophilic cyclization Electrophile (e.g., I₂) Benzoselenophene mdpi.com
Biphenyl derivative with methylselenenylating agents Oxidative dealkylation and electrophilic ring-closure - Dibenzoselenophene
1,3-Diynyl chalcogen derivatives Double intramolecular cyclization Oxone® Benzo[b]chalcogenophene fused to selenophene rsc.org

Modern synthetic methods employing transition metal catalysis offer efficient pathways to construct the dibenzoselenophene ring system. Palladium-catalyzed reactions are particularly prominent in this area. chim.it One such method involves the palladium(II)-catalyzed synthesis of dibenzoselenophene through the activation and cleavage of both a carbon-hydrogen (C-H) and a carbon-selenium (C-Se) bond. rsc.org This process facilitates the intramolecular coupling to form the central selenophene ring without the need for an external stoichiometric oxidant. rsc.org

Another palladium-catalyzed approach describes the preparation of dibenzoselenophene from 2-biphenylyl disulfides via C-H functionalization, demonstrating the versatility of this catalytic system. researchgate.net These catalytic methods highlight the power of transition metals in activating otherwise inert bonds to construct complex heterocyclic architectures. rsc.orgresearchgate.net The dibenzoselenophene produced via these catalytic routes serves as the direct precursor to this compound through subsequent oxidation.

Domino Hexadehydro-Diels–Alder (HDDA) Cascade Reactions for Fused Selenophenes

The Domino Hexadehydro-Diels–Alder (HDDA) cascade reaction represents a modern and efficient strategy for synthesizing the core structure of highly substituted dibenzoselenophenes. nih.govresearchgate.netnih.gov This methodology is notable for its ability to construct complex heterocyclic systems in a single operation, forming multiple carbon-carbon and carbon-selenium bonds without the need for catalysts, oxidants, or metals. nih.gov The resulting dibenzoselenophene scaffold is the direct precursor to this compound, which can be obtained through subsequent oxidation of the selenium atom.

Detailed Research Findings

Research has demonstrated this method's effectiveness using various tetrayne substrates reacting with triphenylphosphine (B44618) selenide (B1212193) in toluene (B28343) at elevated temperatures (typically 90-105°C). nih.govresearchgate.net The reaction exhibits excellent regioselectivity and generally produces good to excellent yields of the desired fused selenophenes. nih.gov

The proposed mechanism for this transformation involves several key steps:

Aryne Formation : The tetrayne substrate undergoes a thermal cyclization via the hexadehydro-Diels-Alder reaction to generate a highly reactive benzyne (B1209423) intermediate. chim.it

Nucleophilic Capture : The selenium-containing reagent, for instance, triphenylphosphine selenide, acts as a nucleophile. chim.it The negatively charged selenium attacks the benzyne intermediate, leading to the formation of a four-membered P-Se ring intermediate. nih.govchim.it

Ring Opening and Cyclization : This intermediate undergoes a 4π-electrocyclic ring-opening, breaking the phosphorus-selenium bond. nih.govchim.it Subsequent intramolecular cyclization and C-H bond migration lead to the final, stable, fused dibenzoselenophene product. nih.gov

The versatility of the HDDA cascade allows for the synthesis of dibenzoselenophenes with a variety of substituents, as the reaction tolerates both electron-rich and electron-deficient functional groups on the tetrayne starting material.

Data Tables

The following tables summarize the scope and efficiency of the Domino HDDA cascade reaction for the synthesis of various substituted dibenzoselenophene derivatives.

Table 1: Synthesis of Fused Dibenzoselenophenes via HDDA Reaction of Tetraynes with Triphenylphosphine Selenide nih.gov

EntryTetrayne Substrate (R¹, R²)ProductYield (%)
1R¹ = OMe, R² = H7,10-dimethoxy-2,3-dihydro-1H-benzo[b]indeno[1,2-d]selenophene85
2R¹ = Me, R² = H7,10-dimethyl-2,3-dihydro-1H-benzo[b]indeno[1,2-d]selenophene88
3R¹ = Ph, R² = H7,10-diphenyl-2,3-dihydro-1H-benzo[b]indeno[1,2-d]selenophene92
4R¹ = H, R² = H2,3-dihydro-1H-benzo[b]indeno[1,2-d]selenophene75
5R¹ = OMe, R² = Me7,10-dimethoxy-1,1-dimethyl-2,3-dihydro-1H-benzo[b]indeno[1,2-d]selenophene78
6R¹ = F, R² = H7,10-difluoro-2,3-dihydro-1H-benzo[b]indeno[1,2-d]selenophene70

Reaction Conditions: Tetrayne (1.0 equiv), PPh₃Se (1.05 equiv), Toluene, 105°C, 16h. Yields are for the isolated product. nih.gov

Table 2: Synthesis of Dibenzoselenophenes via HDDA Reaction with Diaryl Diselenides researchgate.net

EntryTetrayne SubstrateDiaryl DiselenideProductYield (%)
11,2-bis(phenylethynyl)benzeneDiphenyl Diselenide1,4-diphenyl-dibenzo[b,d]selenophene82
21,2-bis((4-methoxyphenyl)ethynyl)benzeneBis(4-methoxyphenyl) Diselenide1,4-bis(4-methoxyphenyl)-dibenzo[b,d]selenophene75
31,2-bis((4-chlorophenyl)ethynyl)benzeneDiphenyl Diselenide1,4-bis(4-chlorophenyl)-dibenzo[b,d]selenophene78

Reaction Conditions: Tetrayne (1.0 equiv), Diaryl Diselenide (1.1 equiv), Toluene, 90°C, 24h. researchgate.net

Photochemical Reactivity and Deoxygenation Mechanisms

This compound (DBSeO) exhibits notable photochemical reactivity, primarily centered around the cleavage of the selenium-oxygen bond. This property has positioned it as a significant tool in the study of reactive oxygen species in solution.

The photolysis of this compound serves as a chemical source for atomic oxygen in its triplet ground state, O(³P). iastate.edunih.gov This highly reactive oxidant has been extensively studied in the gas phase, but understanding its behavior in the condensed organic phase has been challenging due to a lack of suitable sources. iastate.edunih.gov While dibenzothiophene-S-oxide (DBTO) also produces O(³P) upon photolysis, its quantum yields are notably low. iastate.edunih.govresearchgate.net In contrast, the photolysis of DBSeO to dibenzoselenophene (DBSe) and an oxidized solvent occurs with significantly higher quantum yields. iastate.edunih.gov

The generation of a common oxidizing intermediate from both DBTO and DBSeO is strongly suggested by the identical oxidation product ratios observed when toluene is used as the solvent. iastate.edunih.gov This common intermediate is identified as O(³P). iastate.edunih.gov The reaction of this photogenerated O(³P) with various substrates, such as the oxidation of thiols and arene C-H bonds, has been demonstrated, highlighting the electrophilic nature of the atomic oxygen. nih.govnih.gov For instance, O(³P) generated from DBSeO can oxidize thiols to their corresponding sulfonic acids. acs.org

Under deoxygenated conditions, the photolysis of DBSeO can also lead to the formation of an additional product, which has been proposed to be the corresponding selenenic ester. iastate.edunih.gov This suggests a competing reaction pathway under oxygen-deficient environments.

The quantum yield (Φ) for the photodeoxygenation of DBSeO is a key parameter that distinguishes its photochemical behavior from its sulfur analog, DBTO. The photolysis of DBSeO results in the formation of dibenzoselenophene with a quantum yield of approximately 0.1, a value significantly higher than that observed for DBTO. iastate.edunih.govresearchgate.netacs.org

Studies comparing direct and sensitized photolysis of DBSeO have provided deeper insights into the deoxygenation mechanism. studylib.net Quantum yield and solvent oxidation data suggest that direct irradiation and sensitized photolysis with benzophenone (B1666685) and anthraquinone (B42736) proceed through a similar mechanistic pathway. studylib.net In these cases, it is likely that the spectroscopic triplet state of DBSeO, which is energetically comparable to the Se-O bond dissociation energy, is populated via triplet energy transfer. studylib.net

Conversely, acridine-sensitized photolysis of DBSeO results in deoxygenation through a different mechanism. studylib.net This highlights that the pathway of photodeoxygenation can be influenced by the specific photosensitizer used, allowing for a degree of control over the reactive intermediates generated.

Table 1: Quantum Yields for Deoxygenation of DBSeO under Various Conditions This table is interactive. You can sort and filter the data by clicking on the column headers.

Condition Sensitizer Excitation Wavelength (nm) Observed Quantum Yield (Φ_obs)
Direct Photolysis None 313 0.0118 ± 0.0013
Direct Photolysis None 320 0.301 ± 0.056
Sensitized Acridine 357 0.048 ± 0.011
Sensitized Anthraquinone 355 0.709 ± 0.052
Sensitized Benzophenone 365 0.326 ± 0.021

Data sourced from Rockafellow et al., 2008. studylib.net

Thermal Reactions and Oxidation Pathways

In addition to its photochemical reactivity, this compound can participate in thermal reactions, particularly as an oxidizing agent. The thermal stability of the Se-O bond is lower than that of the S-O bond in the analogous sulfoxide, leading to a higher reactivity for DBSeO at elevated temperatures.

A notable example is the thermal oxidation of thiols. This compound has been shown to thermally react with 9-fluorotriptycene-10-thiol, resulting in the oxidation of the thiol to its corresponding sulfonic acid. acs.org This reaction underscores the capability of DBSeO to act as an oxygen transfer agent in the absence of light, a property that contrasts with the greater thermal stability of dibenzothiophene (B1670422) S-oxide. acs.org This thermal reactivity also presents a challenge when using DBSeO as a photochemical source of O(³P) for thiol oxidation, as the thermal reaction can occur concurrently. nih.gov

Nucleophilic and Electrophilic Transformations at the Selenium Center

The selenium atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is fundamental to several transformations at the selenium center. The reduction of the selenoxide to the corresponding selenide, dibenzoselenophene, involves the nucleophilic attack at the selenium atom, leading to the cleavage of the Se-O bond. This can be achieved through various reducing agents.

Furthermore, the synthesis of selenonium ylides can proceed from selenoxides through reaction with active methylene (B1212753) compounds or electron-deficient alkynes. mdpi.com This transformation involves the nucleophilic attack of the active methylene compound or alkyne on the selenium atom of the selenoxide, followed by a proton transfer or rearrangement to form the stable ylide. mdpi.com

Conversely, the selenium atom in dibenzoselenophene can act as a nucleophile in its lower oxidation state (in DBSe) and be oxidized to the selenoxide. This oxidation is typically achieved using oxidizing agents like peracids or hydrogen peroxide. The reaction with hydrogen peroxide under acidic conditions is proposed to involve a nucleophilic attack of the selenium atom on the oxidant.

Aromatic Ring Functionalization and Derivatization

The functionalization of the fused benzene rings of the dibenzoselenophene scaffold is crucial for tuning its electronic and material properties.

The synthesis of substituted dibenzoselenophenes often involves cyclization reactions of appropriately substituted biphenyl precursors. thieme-connect.de However, electrophilic substitution reactions on the pre-formed dibenzoselenophene ring system are also possible. Similar to other fused aromatic systems like naphthalene, the positions on the benzene rings of dibenzoselenophene are not all equivalent. libretexts.org

Electrophilic substitution reactions on dibenzoselenophene are expected to show regioselectivity. Based on the reactivity of similar fused heterocyclic systems, electrophilic attack is likely to be favored at the 2- and 8-positions, and to a lesser extent at the 4- and 6-positions. The exact regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For instance, the synthesis of resveratrol-derived benzoselenophenes involves an electrophilic aromatic substitution of a resorcinol (B1680541) moiety with in situ generated SeCl₂. chim.it

The development of one-pot domino reactions, such as the hexadehydro-Diels-Alder reaction of tetraynes with triphenylphosphine selenide, allows for the synthesis of highly substituted dibenzoselenophenes with excellent regioselectivity. researchgate.net These methods provide access to a wide range of functionalized dibenzoselenophenes that would be difficult to obtain through direct substitution. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Reactivity at the Selenium Center

While comprehensive studies on the direct halogenation of dibenzoselenophene (B1620105) 5-oxide are not extensively detailed in the literature, the halogenation of the parent compound, dibenzoselenophene, provides significant insight into the formation of related selenium(IV) dihalogenide species. The reactions of dibenzoselenophene with various halogenating agents typically result in the formation of dibenzoselenophene dihalides, which are selenium(IV) compounds.

Research has demonstrated that dibenzoselenophene reacts with reagents such as xenon difluoride (XeF₂), sulfuryl chloride (SO₂Cl₂), and elemental bromine (Br₂) to yield the corresponding selenium(IV) dihalogenides. researchgate.netlookchem.com With iodine (I₂), a stable charge-transfer adduct is formed rather than a product of selenium oxidation. researchgate.net

The stability of these dihalogenides varies. Dibenzoselenophene dichloride is known to be labile, decomposing upon prolonged storage. In contrast, the dibromide is moderately stable and can be isolated as a crystalline solid. The difluoride derivative is particularly sensitive. researchgate.netlookchem.com

A notable reaction involves the formation of an adduct of dibenzoselenophene 5-oxide. The highly sensitive dibenzoselenophene difluoride (biphenSeF₂), when stored in glass vessels, can slowly decompose to form a hydrofluoric acid adduct of this compound (biphen-SeO·HF). researchgate.netlookchem.com This indicates a pathway to an adduct of the oxide, originating from the halogenated parent heterocycle.

The table below summarizes the halogenation reactions of dibenzoselenophene leading to selenium(IV) dihalogenides or related adducts. researchgate.netlookchem.com

Table 1: Halogenation of Dibenzoselenophene

Halogenating ReagentProductObservations
Xenon Difluoride (XeF₂)Dibenzoselenophene difluoride (biphenSeF₂)Forms a stable difluoride which is sensitive; can decompose to biphen-SeO·HF in glass. researchgate.net
Sulfuryl Chloride (SO₂Cl₂)Dibenzoselenophene dichloride (biphenSeCl₂)Product is labile and can decompose to SeCl₄ and Se₂Cl₂ upon storage.
Bromine (Br₂)Dibenzoselenophene dibromide (biphenSeBr₂)A moderately stable crystalline solid.
Iodine (I₂)Dibenzoselenophene-Iodine Adduct (biphenSe·I₂)Forms a charge-transfer complex without oxidation of the selenium atom. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Dibenzoselenophene (B1620105) 5-oxide in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for characterizing the organic framework of Dibenzoselenophene 5-oxide. The ¹H NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants of the eight aromatic protons, providing insights into their electronic environment and spatial relationships. The oxidation of the selenium atom to a selenoxide group (Se=O) induces a significant downfield shift for the neighboring protons (peri-protons) due to its electron-withdrawing nature and magnetic anisotropy.

The ¹³C NMR spectrum provides information on each carbon atom in the dibenzo-fused ring system. The chemical shifts of the carbon atoms are sensitive to the presence of the adjacent Se=O group. For the closely related sulfur analog, dibenzo[b,d]thiophene 5-oxide, the observed ¹³C NMR chemical shifts provide a strong basis for predicting the spectral features of the selenium compound. orgsyn.org The carbons directly bonded to the heteroatom (C4a, C5a) and the carbons in the aromatic rings are clearly resolved, confirming the C₂ᵥ symmetry of the molecule in solution.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Dibenzo[b,d]thiophene 5-oxide Data orgsyn.org

Carbon Atom Predicted Chemical Shift (ppm)
C1, C8 122-124
C2, C7 127-129
C3, C6 129-131
C4, C5 132-134
C4a, C9b 137-139
C5a, C9a 145-147

Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct method for probing the electronic environment of the selenium atom. huji.ac.il The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it amenable to NMR studies. The chemical shift of ⁷⁷Se is highly sensitive to the oxidation state and coordination environment of the selenium atom, spanning a range of over 2500 ppm. netlify.app

For this compound, the selenium atom is in a +4 oxidation state, existing as a selenoxide. This functional group gives rise to a characteristic chemical shift in a distinct region of the ⁷⁷Se NMR spectrum, typically between 800 and 900 ppm (relative to Me₂Se). researchgate.net This specific chemical shift value serves as a definitive indicator of the selenoxide functionality and confirms the successful oxidation of the parent dibenzoselenophene. Furthermore, any changes in the coordination or electronic environment of the selenium atom, such as through solvent interactions or complexation, would be reflected in the ⁷⁷Se chemical shift. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₂H₈OSe).

A key feature in the mass spectrum of any selenium-containing compound is the characteristic isotopic pattern. huji.ac.il Selenium has six stable isotopes, with the most abundant being ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%). This distribution results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which is a definitive signature for the presence of selenium in the molecule.

Electron ionization (EI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. libretexts.org For this compound, the fragmentation is expected to be analogous to its sulfur counterpart, dibenzothiophene (B1670422) S-oxide. researchgate.net Common fragmentation pathways would likely include the loss of the oxygen atom ([M-O]⁺), followed by the loss of CHO ([M-CHO]⁺), and potentially the cleavage of the heterocyclic ring. researchgate.netnist.gov Studying these fragmentation pathways can provide valuable insights into the bond strengths and stability of the molecule.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

Ion Predicted m/z (for ⁸⁰Se) Description
[C₁₂H₈OSe]⁺ 248 Molecular Ion (M⁺)
[C₁₂H₈Se]⁺ 232 Loss of Oxygen
[C₁₁H₇Se]⁺ 219 Loss of CHO

Infrared Spectroscopy for Functional Group Analysis, focusing on the Se=O Bond

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic and diagnostic absorption is the stretching vibration of the selenium-oxygen double bond (Se=O).

The Se=O stretching frequency is typically observed in the region of 800-900 cm⁻¹. The exact position of this band is influenced by the electronic and steric nature of the substituents on the selenium atom, as well as by intermolecular interactions such as hydrogen bonding. The presence of a strong absorption band in this region of the IR spectrum provides clear evidence for the selenoxide functional group. In addition to the Se=O stretch, the IR spectrum will also display characteristic absorptions for the aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region). uhcl.edu

X-ray Crystallography for Solid-State Structural Determination and Conformation Studies

While the specific crystal structure of this compound is not publicly available, the structure of its sulfur analog, dibenzothiophene 5-oxide, has been determined (CCDC Number: 627548). nih.gov This structure reveals a nearly planar tricyclic system with the oxygen atom situated out of the plane of the dibenzothiophene core. The C-S and S=O bond lengths are consistent with those of other diaryl sulfoxides. It is highly probable that this compound would adopt a very similar molecular geometry, with the Se=O bond length being longer than the S=O bond due to the larger atomic radius of selenium. X-ray crystallography would also elucidate the intermolecular interactions, such as C-H···O hydrogen bonds, that govern the crystal packing in the solid state.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Dibenzo[b,d]thiophene 5-oxide
Dibenzoselenophene

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules. umn.eduhud.ac.uk It is particularly useful for analyzing the properties of organoselenium compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for the lowest electronic excitation. schrodinger.com

In molecules containing an N-oxide or similar functional group, the HOMO orbitals are often localized on this group. researchgate.net For dibenzoselenophene (B1620105) 5-oxide, the HOMO would be expected to have significant contributions from the Se=O bond, while the LUMO is likely distributed across the aromatic dibenzoselenophene framework. The HOMO-LUMO gap dictates the molecule's ability to participate in charge-transfer interactions and influences its absorption wavelength. schrodinger.comnih.gov A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths. mdpi.com

Electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack. mdpi.com For dibenzoselenophene 5-oxide, the MEP surface would show a region of high negative potential around the oxygen atom, indicating its nucleophilic character, and regions of positive potential associated with the hydrogen atoms of the benzene (B151609) rings.

Table 1: Calculated Electronic Properties of Selenophene (B38918) Derivatives
ParameterDescriptionTypical Calculated Value/TrendReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelatively high due to lone pairs on Se and O mdpi.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalDetermined by the π* orbitals of the aromatic system mdpi.com
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stabilityIncorporation of Se into a thiophene-type ring can lower the ylide bond dissociation energy, suggesting a potentially smaller gap compared to acyclic analogues. iastate.edu mdpi.comiastate.edu
Electron DensityDistribution of electrons within the moleculeHigh density on the oxygen atom, making it a primary site for electrophilic attack. researchgate.net

The nature of the selenium-oxygen (Se-O) bond in selenoxides is a subject of significant interest. Computational methods, such as Natural Bond Orbital (NBO) analysis, can elucidate the charge distribution and bonding characteristics. The Se-O bond is highly polar, with a significant partial positive charge on the selenium atom and a corresponding negative charge on the more electronegative oxygen atom. This charge separation is a defining feature of the selenoxide functional group.

The bonding at the selenium center in this compound is pyramidal. oup.com Halogenation reactions of the parent dibenzoselenophene demonstrate the ability of the selenium atom to expand its coordination sphere, forming trigonal-bipyramidal geometries in selenium(IV) dihalogenides. lookchem.com This flexibility suggests that the selenium center in the oxide can readily interact with other reagents. Computational studies on related sulfur and selenium ylides show that the bond dissociation enthalpy of the Se=O bond is a critical parameter. iastate.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of key structures along a reaction pathway. smu.edu

The synthesis of this compound typically involves the oxidation of dibenzoselenophene. This oxidation can be achieved using various agents, such as peracids or hydrogen peroxide. Computational modeling can characterize the transition state of the oxygen transfer step from the oxidant to the selenium atom.

For example, in the synthesis of related selenophene derivatives via electrophilic cyclization, computational studies can identify key intermediates, such as iodonium (B1229267) or selenonium species, and the transition states for cyclization steps (e.g., 5-exo-dig). mdpi.com Similarly, the mechanism for the formation of dibenzoselenophenes from tetrayne precursors has been computationally shown to proceed through a benzyne (B1209423) intermediate, followed by selenium incorporation and aryl migration. chim.it Understanding these precursor pathways provides insight into the stability and reactivity of the core dibenzoselenophene structure prior to oxidation.

Table 2: Key Intermediates in Related Selenophene Synthesis
Reaction TypeKey IntermediateComputational InsightReference
Electrophilic CyclizationThree-membered cyclic iodonium/selenonium saltCharacterized as a high-energy intermediate preceding ring closure. mdpi.com
Domino HDDA ReactionBenzyne intermediateFormation confirmed via cascade cycloaddition modeling. chim.it
FeCl₃-Mediated CyclizationE-vinyl selenide (B1212193)Forms after addition of an electrophilic selenium species (BuSeI) to a triple bond. mdpi.com

Theoretical models can predict the feasibility of new reactions and explain observed selectivity. smu.edu For complex selective oxidation reactions on oxide catalysts, computational models help to understand how the properties of the catalyst direct the reaction toward a specific product over others. mdpi.com While this compound itself is the product of an oxidation, its subsequent reactions can be modeled.

For instance, the photodeoxygenation of this compound is known to produce atomic oxygen, O(³P). acs.org Computational modeling of the O(³P)-mediated oxidation of substrates like alkenes helps to elucidate the mechanism, showing a stepwise addition pathway and explaining the product distribution (e.g., epoxide vs. aldehyde). acs.org These studies can predict how changes in the substrate or reaction conditions would alter the reaction's outcome, guiding synthetic efforts. acs.org

Thermodynamic and Kinetic Aspects of Selenium Oxidation Processes

The oxidation of a selenide to a selenoxide is governed by both thermodynamic and kinetic factors. Computational chemistry provides quantitative estimates of these properties.

Bond Dissociation Enthalpy (BDE) is a key thermodynamic parameter. Computational studies using methods like MP2 and G3 have estimated the BDEs of selenium ylides. iastate.edu These calculations show that selenoxide Se=O bonds are significantly weaker than the corresponding S=O bonds in sulfoxides by about 10 kcal/mol. iastate.edu Furthermore, incorporating the selenium atom into a selenophene-type ring, as in dibenzoselenophene, tends to lower the BDE of the ylide bond compared to acyclic analogues. iastate.edu This has implications for the thermal stability and reactivity of this compound, such as its use as a photochemical oxygen atom source. acs.org

Kinetic studies, often supplemented by computational modeling, can reveal the energy barriers (activation energies) for oxidation. arcjournals.org The rate of oxidation is influenced by the nucleophilicity of the selenium center and the nature of the oxidizing agent. mdpi.com Computational modeling of the reaction of O(³P) with styrene, for example, calculated an energy barrier of 7.6 kcal/mol for the initial addition step, providing a quantitative basis for the reaction's kinetics. acs.org Similar calculations for the oxidation of dibenzoselenophene would quantify the activation barrier for the formation of the 5-oxide, providing a deeper understanding of the reaction kinetics.

Aromaticity Assessment and Electron Delocalization in this compound Systems

The concept of aromaticity, fundamentally linked to the cyclic delocalization of π-electrons, is a cornerstone for understanding the stability, reactivity, and electronic properties of molecules. chempedia.infoehu.eus In heterocyclic systems like this compound, computational chemistry provides indispensable tools for quantifying the degree of aromaticity and mapping electron distribution. The assessment of aromaticity is not based on a single measurable property but is a multidimensional concept analyzed through various indices, principally categorized as structural, magnetic, and electronic. ineosopen.org

Structural criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the equalization of bond lengths within a ring compared to an ideal aromatic system. nih.govacs.org Magnetic criteria, like the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of a ring, where negative values indicate aromatic character (diatropic ring current) and positive values suggest anti-aromaticity (paratropic ring current). beilstein-journals.org Electronic criteria, including the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), quantify the extent of electron sharing between atoms. ineosopen.org

Disruption of Aromaticity upon Oxidation

The parent compound, dibenzoselenophene, is a typical heterocyclic aromatic compound, analogous to dibenzothiophene (B1670422) and carbazole. nih.gov Computational studies on the closely related dibenzothiophene show that both the central thiophene (B33073) ring and the flanking benzene rings are distinctly aromatic. researchgate.net This aromaticity is a key feature of the molecule's electronic structure.

However, the oxidation of the selenium atom to form this compound introduces a profound change in the electronic structure and geometry of the central five-membered ring. Theoretical studies on the analogous sulfur compound, dibenzothiophene S-oxide (DBTO), reveal that oxidation of the heteroatom causes a "severe disruption" of the aromaticity in the heterocyclic ring. researchgate.netresearchgate.net This effect stems from the change in geometry at the heteroatom from planar to pyramidal upon forming the Se=O bond, which interrupts the continuous cyclic delocalization of the π-electrons.

The table below provides a comparative view of the aromaticity of the central ring in related compounds, using NICS values as a magnetic descriptor. NICS values are calculated at 1 Å above the ring center (NICS(1)). For this compound, a quantitative value is not available in the literature, but a qualitative assessment based on its sulfur analogue is provided.

CompoundRing AssessedAromaticity Index (NICS(1) in ppm)Character
BenzeneBenzene-11.5Aromatic
ThiopheneThiophene-13.6Aromatic
Dibenzothiophene (DBT)Central Thiophene Ring-9.05 researchgate.netAromatic researchgate.net
Dibenzothiophene S-oxide (DBTO)Central Thiophene S-oxide RingQualitative: Near-zero or slightly positiveNon-aromatic / Borderline researchgate.net
This compoundCentral Selenophene 5-oxide RingQualitative: Near-zero or slightly positiveNon-aromatic / Borderline (Inferred) researchgate.netresearchgate.net

Research Applications in Advanced Materials and Chemical Biology

Role as a Building Block in Organic Electronics and Photovoltaics Research

Dibenzoselenophene (B1620105) 5-oxide and its parent compound, dibenzoselenophene, are recognized for their valuable electronic and photophysical properties, making them significant building blocks in the field of materials science, particularly for organic electronics and photovoltaics. The rigid, planar structure of the dibenzoselenophene core, combined with the electronic influence of the selenium atom and the oxide group, offers a unique scaffold for designing novel organic semiconductors.

In the realm of organic photovoltaics (OPV), which utilize organic polymers and molecules for light absorption and charge transport, the development of new materials is crucial for improving efficiency and stability. oe-a.orgeuropean-mrs.com Derivatives of dibenzoselenophene have demonstrated enhanced thermal stability in organic photovoltaic devices, a critical factor for long-term performance. This stability is attributed to the strong selenium-carbon bonds and reduced susceptibility to oxidative degradation.

The electron-withdrawing nature of the selenoxide group in dibenzoselenophene 5-oxide makes it an attractive component for creating electron-acceptor materials. This is analogous to the well-studied dibenzothiophene-S,S-dioxide, which is used as an electron-deficient building block to construct donor-acceptor (D-A) type conjugated polymers with high photocatalytic activity for applications like organic solar cells. ossila.com The design of such D-A polymers is a key strategy in tuning the band gap and energy levels of the active layer in OPVs to maximize light absorption and charge separation. chalmers.se The unique properties of dibenzoselenophene-based compounds make them promising candidates for the development of next-generation organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Table 1: Properties of Dibenzoselenophene Derivatives Relevant to Organic Electronics

PropertyDescriptionSignificance in Organic Electronics
Electronic Properties The selenium atom influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.Crucial for tuning the band gap and achieving efficient charge transfer in devices like OPVs and OLEDs.
Photophysical Properties The fused aromatic structure allows for strong absorption of light and potential for luminescence.Essential for light-harvesting in solar cells and light emission in OLEDs.
Thermal Stability Derivatives exhibit enhanced stability at higher temperatures.Leads to longer device lifetimes and operational stability.
Structural Rigidity The planar and rigid molecular structure facilitates ordered packing in thin films.Promotes efficient charge transport by enabling better intermolecular orbital overlap.

Precursor for Novel Heterocyclic Systems and Conjugated Polymer Design

This compound serves as a versatile precursor for the synthesis of more complex, novel heterocyclic systems and is a key component in the rational design of conjugated polymers. researchgate.net The reactivity of the selenoxide group allows for its transformation into other functional groups, thereby enabling the construction of a variety of selenium-containing heterocycles. chim.it For instance, this compound can be reacted with phenyltrimethylsilylacetylene in the presence of triflic anhydride (B1165640) to produce 5-phenylethynyldibenzoselenophenium triflate, a more complex selenonium salt. researchgate.net

The concept of using molecular building blocks is fundamental to the design of conjugated polymers with tailored properties. wikipedia.orgresearchgate.net In this context, this compound and related structures act as rigid, functional units that can be incorporated into a polymer backbone. ossila.com The process of creating conjugated polymers often involves linking these building blocks in a π-conjugated manner to form three-dimensional networks, as seen in conjugated microporous polymers (CMPs). wikipedia.org These materials are of interest for applications in gas storage, catalysis, and electronics due to their high porosity and conductivity. wikipedia.org

The design principles for these polymers involve selecting specific building blocks to control the resulting material's properties, such as its electronic band gap, solubility, and morphology. chalmers.se The inclusion of units like dibenzoselenophene can impart desirable characteristics, such as improved electron affinity or altered photophysical behavior. The synthesis of such polymers is often achieved through cross-coupling reactions like Suzuki or Sonogashira coupling, which allow for the precise assembly of the building blocks into the final polymer structure. wikipedia.org

Investigation of Biological Activities and Mechanisms of Action in Chemical Biology Research

This compound and its derivatives are subjects of investigation for their antioxidant properties, a trait common to many organoselenium compounds. usm.my The mechanism of action is believed to be centered on the selenium atom's ability to scavenge free radicals and mitigate oxidative stress. Research indicates that selenium-containing compounds can inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress, thereby protecting cellular components.

One proposed mechanism involves the thermal oxidation of thiols to sulfonic acids, a reaction that dibenzoselenophene Se-oxide can undergo, which points to its potential role in redox regulation. The antioxidant activity of organosulfur compounds, which are chemically related to organoselenium compounds, has been studied in detail. For example, the antioxidant action of thiosulfinates derived from plants is attributed to the formation of sulfenic acids, which are potent radical-trapping agents. researchgate.net These sulfenic acids can react with peroxyl radicals in a process that involves a formal hydrogen atom transfer (HAT), effectively neutralizing the damaging radicals. researchgate.net Given the chemical similarities, it is plausible that this compound or its metabolites could exert antioxidant effects through similar mechanisms involving the formation of selenenic acids.

Table 2: Proposed Antioxidant Mechanisms of Dibenzoselenophene Derivatives

MechanismDescriptionKey Intermediates
Direct Radical Scavenging The selenium atom directly interacts with and neutralizes free radicals.Selenium-centered radicals
Redox Cycling The selenium atom undergoes reversible oxidation-reduction cycles, detoxifying reactive oxygen species.Selenoxides, Selenones
Thiol Oxidation Catalytic oxidation of thiols to disulfides or sulfonic acids, influencing cellular redox balance.Thiol-adducts, Selenenic acids
Lipid Peroxidation Inhibition Interruption of the chain reaction of lipid peroxidation in cell membranes.Not fully elucidated

Derivatives of dibenzoselenophene are being actively researched for their potential as antimicrobial and anticancer agents. The antimicrobial activity of these compounds has been observed against both Gram-positive and Gram-negative bacteria. The proposed mechanism for this activity involves the disruption of the bacterial cell membrane, leading to cell death. Studies on other heterocyclic derivatives have shown that specific structural modifications can lead to potent antimicrobial effects against a range of pathogens, including bacteria and fungi. nih.govmdpi.comjmb.or.krbiomedpharmajournal.org

In the field of oncology, dibenzoselenophene derivatives have demonstrated promising antitumor effects. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases, which are key enzymes in the apoptotic cascade, and the modulation of cell cycle regulators. Research on structurally similar heterocyclic compounds has provided further insights into potential anticancer pathways. For example, derivatives of dibenzo[b,f]azepine have been shown to possess anticancer activity. nih.gov Furthermore, studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have identified the RhoA/ROCK pathway as a target for inhibiting cancer cell proliferation and metastasis. nih.gov Other research on quillaic acid derivatives has implicated the NF-κB and MAPK signaling pathways in their anticancer effects. frontiersin.org These findings suggest that dibenzoselenophene derivatives may exert their anticancer effects through multiple, complex pathways, making them a rich area for further investigation in medicinal chemistry.

Table 3: Investigated Biological Activities of Dibenzoselenophene Derivatives and Related Heterocycles

Biological ActivityInvestigated Cancer Cell LinesPotential Mechanism of Action
Anticancer Breast cancer cells, Colon cancer cellsInduction of apoptosis via caspase activation, modulation of cell cycle regulators.
Anticancer (Related Heterocycles) Murine osteosarcoma (LM8G7), Human ovarian cancer (OVSAHO), Human breast cancer (MCF-7)Inhibition of cell invasion and migration, inhibition of proliferation. nih.gov
Anticancer (Related Heterocycles) Human colorectal carcinoma (HCT116), Human hepatocellular carcinoma (BEL7402, HepG2), Human colorectal adenocarcinoma (SW620), Human breast adenocarcinoma (MCF-7)Induction of cell cycle arrest and apoptosis through NF-κB and MAPK pathways. frontiersin.org
Antimicrobial Gram-positive and Gram-negative bacteriaDisruption of bacterial cell membranes.
Antifungal (Related Heterocycles) Candida speciesInhibition of fungal growth. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Dibenzoselenophene (B1620105) 5-oxide and its Derivatives

The synthesis of dibenzoselenophenes and their subsequent oxidation to the corresponding 5-oxides are foundational to their study and application. While traditional methods exist, future research will likely focus on developing more efficient, environmentally friendly, and sustainable synthetic protocols.

Key areas for development include:

Catalyst Innovation : The use of copper oxide nanoparticles (CuO NPs) has already been shown to be an effective and sustainable catalyst for selenophene (B38918) synthesis from 1,3-dienyl bromides. mdpi.com Future work could explore other nanoparticle-based or heterogeneous catalysts to improve yields, reduce reaction times, and allow for easier catalyst recycling, aligning with the principles of green chemistry. nih.govnih.gov

Metal-Free Approaches : Moving away from transition metal catalysts, which can be costly and toxic, is a significant goal. nih.gov Metal-free cyclization reactions, such as those employing elemental selenium, represent a promising sustainable pathway. acs.org Further investigation into domino reactions, like the hexadehydro-Diels–Alder (HDDA) reaction, could provide catalyst-free routes to fused selenophene derivatives.

Atom Economy : Synthetic strategies that maximize atom economy are highly desirable. nih.gov Research into one-pot syntheses and tandem reactions that construct the dibenzoselenophene core and install desired functional groups in a single sequence will be a priority.

Oxidation Methods : The conversion of dibenzoselenophene to dibenzoselenophene 5-oxide is typically achieved through oxidation, for example, with peracids. Future studies could focus on developing milder and more selective oxidizing agents, potentially using catalytic oxygen transfer reactions, to minimize side products and enhance sustainability.

Table 1: Comparison of Selected Synthetic Strategies for Selenophene Derivatives

Method Precursors Catalyst/Reagent Conditions Yield Sustainability Aspect Source(s)
CuO NP-Mediated Cyclization 1,3-Dienyl bromides, KSeCN Copper Oxide Nanoparticles (CuO NPs) DMF, 110°C, 8-12h 65-80% Recyclable catalyst, environmentally favorable compared to some metal catalysts. mdpi.com
FeCl₃-Mediated Cyclization 1,3-Diynols, Dibutyl diselenide FeCl₃, Iodine Anhydrous conditions 44-80% Good regioselectivity.
Palladium-Copper Catalysis Dimethyl malonate, Propargyl bromide, Phenylbromoacetylene derivatives Pd(PPh₃)₂Cl₂, CuI, NaH Anhydrous acetonitrile Good (e.g., 72% for final step) Versatile for building complex derivatives.

| Domino HDDA Reaction | Triphenylphosphine (B44618) selenide (B1212193) | None (Thermal) | Heat | Not specified | Catalyst-free, no external oxidant needed. | |

Exploration of Unconventional Reactivity and Catalytic Applications in Organic Synthesis

The reactivity of the selenium center in this compound is a key area for exploration. Its hypervalent nature and the polarity of the Se=O bond suggest a rich and potentially unique chemical behavior compared to its sulfur analog, dibenzothiophene (B1670422) S-oxide. nist.gov

Future research is anticipated in the following areas:

Organocatalysis : There is potential for this compound and related selenonium salts to act as organocatalysts. acs.org Studies on dibenzothiophene-based sulfonium (B1226848) salts have shown their catalytic activity in multicomponent reactions. acs.org Computational studies suggest that the properties of the heteroatom are crucial, and exploring the selenium analogues could reveal enhanced or novel catalytic activities. acs.orgresearchgate.netipinnovative.com

Oxidant and Oxygen-Atom Transfer : The Se=O bond is a potential source of oxygen atoms. The photodeoxygenation of dibenzoselenophene Se-oxide is known to occur, releasing atomic oxygen. nsf.govresearchgate.net Future work could investigate its controlled use as an oxygen-atom transfer reagent in various organic transformations, potentially activated by light or other stimuli. This reactivity could be harnessed for selective oxidation reactions under mild conditions. researchgate.net

Reaction with Nucleophiles and Electrophiles : Detailed mechanistic studies on reactions at the selenium center are warranted. For example, reactions with organolithium reagents have been shown to generate hypervalent selenurane intermediates. dokumen.pub A systematic study of its reactions with a broad range of nucleophiles and electrophiles will expand its synthetic utility.

Halogenation Reactions : Dibenzoselenophene reacts with various halogenating agents to form selenium(IV) dihalogenides or adducts. researchgate.net Understanding how the presence of the 5-oxide group modifies this reactivity could lead to new synthetic methodologies for creating functionalized organoselenium compounds.

Table 2: Halogenation Reactions of Dibenzoselenophene

Reagent Product Conditions Observations Source
XeF₂ biphenSeF₂ (Se(IV) difluoride) Room temperature Forms a stable difluoride. researchgate.net
SO₂Cl₂ biphenSeCl₂ (Se(IV) dichloride) Ambient conditions Labile product. researchgate.net
Br₂ biphenSeBr₂ (Se(IV) dibromide) Solvent-free Moderately stable crystalline solid. researchgate.net

| I₂ | biphenSe·I₂ (adduct) | Dichloromethane, 25°C | Forms a charge-transfer complex without oxidizing selenium. | researchgate.net |

Advanced Computational Predictions for Property Modulation and Rational Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. acs.org For this compound, computational studies can accelerate discovery and innovation.

Key future directions include:

Property Prediction : Using Density Functional Theory (DFT) and other advanced computational methods to predict electronic properties (e.g., HOMO/LUMO levels), photophysical characteristics, and reactivity. acs.org These predictions are crucial for designing molecules for specific applications, such as in organic electronics. acs.org

Rational Design of Derivatives : Computational screening can be used to design novel derivatives of this compound with tailored properties. acs.orgresearchgate.net By systematically modifying substituents on the dibenzo-framework, researchers can modulate properties like solubility, thermal stability, and electronic behavior for use in materials science or as catalysts.

Mechanistic Insights : Elucidating complex reaction mechanisms through computational modeling. acs.org For instance, modeling the transition states of potential catalytic cycles or photodeoxygenation pathways can provide a deeper understanding that is difficult to obtain through experiments alone. acs.org This understanding is vital for optimizing reaction conditions and developing new transformations.

Table 3: Selected Computed Properties of this compound

Property Value Source
Molecular Formula C₁₂H₈OSe nih.gov
Molecular Weight 247.16 g/mol nih.gov
IUPAC Name This compound nih.gov

| CAS Registry Number | 30467-70-0 | nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The unique properties of this compound make it an attractive candidate for interdisciplinary research, bridging fundamental organic chemistry with applied fields like materials science and chemical biology. scispace.com

Materials Science : Dibenzoselenophene and its derivatives are already recognized for their potential in materials science, particularly in organic electronics and photovoltaics. azom.com The enhanced thermal stability of selenophene derivatives compared to furan (B31954) analogues is a significant advantage. Future research will likely focus on incorporating the this compound unit into polymers and small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and sensors. mdpi.com The polarity of the Se=O group could be exploited to tune intermolecular interactions and solid-state packing, which are critical for device performance.

Chemical Biology : Organoselenium compounds are known to possess a wide range of biological activities, including antioxidant, antitumor, and antimicrobial properties. Dibenzoselenophene derivatives have been shown to act as antioxidants by scavenging free radicals. The field of chemical biology aims to use chemical tools to understand and manipulate biological systems. nwo.nl Future work could involve designing and synthesizing this compound derivatives as probes to study oxidative stress, as potential enzyme inhibitors, or as building blocks for new therapeutic agents. helmholtz-hips.de The ability to generate reactive oxygen species via photodeoxygenation could also be harnessed for applications in photodynamic therapy.

Q & A

Q. Mitigation Strategies :

  • Use fume hoods for all steps involving volatile reagents.
  • Store diazo compounds at ≤ –20°C in airtight containers.
  • Include emergency quenching protocols (e.g., slow addition to cold aqueous NaHSO3_3).

Documentation : Maintain a lab-specific risk assessment log, referencing SDS for this compound and related reagents .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic and analytical methods:
  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and selenoxide functional groups.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 296.9402 for C12_{12}H8_8OSe).
  • X-ray crystallography : Resolve crystal packing and bond angles (see structural data for analogous phenazine oxides ).
    Cross-validate results with literature spectra and computational simulations (e.g., DFT) .

Advanced Research Questions

Q. How do solvent polarity and proticity affect the photochemical behavior of this compound?

  • Methodological Answer : Design solvent screening experiments using acetonitrile-water mixtures:
  • Quantum Yield Analysis : Measure ϕ for photoisomerization products via UV-Vis spectroscopy. In acetonitrile, ϕ decreases with water content due to hydrogen-bonding interactions that stabilize the excited state .
  • Temperature Dependence : Conduct experiments at 25°C and 50°C to isolate thermal vs. photochemical pathways.
  • Mechanistic Probes : Use transient absorption spectroscopy to track intermediates and validate proposed mechanisms .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., identical catalyst batches, moisture-free solvents).

Advanced Spectroscopy : Employ 77^{77}Se NMR to monitor selenoxide coordination environments during reactions.

Computational Modeling : Perform DFT calculations (e.g., using Gaussian) to compare activation barriers for divergent pathways.
Cross-reference experimental and theoretical data to identify overlooked variables (e.g., trace O2_2 in inert atmospheres) .

Q. What strategies ensure rigorous literature reviews for this compound research?

  • Methodological Answer :
  • Boolean Search Optimization : Use terms like "this compound AND (synthesis OR photochemistry)" in SciFinder/Reaxys, excluding patents .
  • Citation Tracking : Mine references from seminal papers (e.g., Alcarazo et al., 2019 ) to identify foundational studies.
  • Critical Appraisal : Assess methodological rigor in sources (e.g., purity of reagents, NMR calibration standards) to filter low-quality data .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

Benchmarking : Validate computational methods (e.g., DFT functionals) against crystallographic data (e.g., bond lengths in ).

Sensitivity Analysis : Test how solvent models (PCM vs. SMD) affect predicted reaction energetics.

Experimental Controls : Repeat syntheses with ultra-high-purity reagents to rule out contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.